molecular formula C19H16N4O4S B11061920 Ethyl 3,6-diamino-5-cyano-4-(4-methoxybenzoyl)thieno[2,3-B]pyridine-2-carboxylate

Ethyl 3,6-diamino-5-cyano-4-(4-methoxybenzoyl)thieno[2,3-B]pyridine-2-carboxylate

Cat. No.: B11061920
M. Wt: 396.4 g/mol
InChI Key: BITISEOXUZFFEL-UHFFFAOYSA-N
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Description

Ethyl 3,6-diamino-5-cyano-4-(4-methoxybenzoyl)thieno[2,3-B]pyridine-2-carboxylate is a complex organic compound belonging to the thieno[2,3-B]pyridine family. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including amino, cyano, and methoxybenzoyl, contributes to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,6-diamino-5-cyano-4-(4-methoxybenzoyl)thieno[2,3-B]pyridine-2-carboxylate typically involves a multi-step process. One common method starts with the reaction of 2-acyl-1,1,3,3-tetracyanopropenides with mercaptoacetic esters. This reaction proceeds through a cascade heterocyclization mechanism, leading to the formation of the thieno[2,3-B]pyridine scaffold . The reaction is usually carried out in pyridine as a solvent, with the choice of base being critical for the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The purification process often involves crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,6-diamino-5-cyano-4-(4-methoxybenzoyl)thieno[2,3-B]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted thieno[2,3-B]pyridine derivatives.

Scientific Research Applications

Ethyl 3,6-diamino-5-cyano-4-(4-methoxybenzoyl)thieno[2,3-B]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3,6-diamino-5-cyano-4-(4-methoxybenzoyl)thieno[2,3-B]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of the ethyl ester group, in particular, may influence its solubility and bioavailability compared to similar compounds.

Properties

Molecular Formula

C19H16N4O4S

Molecular Weight

396.4 g/mol

IUPAC Name

ethyl 3,6-diamino-5-cyano-4-(4-methoxybenzoyl)thieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C19H16N4O4S/c1-3-27-19(25)16-14(21)13-12(11(8-20)17(22)23-18(13)28-16)15(24)9-4-6-10(26-2)7-5-9/h4-7H,3,21H2,1-2H3,(H2,22,23)

InChI Key

BITISEOXUZFFEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C(=C2C(=O)C3=CC=C(C=C3)OC)C#N)N)N

Origin of Product

United States

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